molecular formula C13H15IN2O7 B1586102 2'-Deoxy-5-iodouridine 3',5'-diacetate CAS No. 1956-30-5

2'-Deoxy-5-iodouridine 3',5'-diacetate

Cat. No.: B1586102
CAS No.: 1956-30-5
M. Wt: 438.17 g/mol
InChI Key: LVDYIZDWXVFTQG-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Nucleoside Analog Research

Halogenated nucleoside analogs are a critical class of compounds in pharmacology, functioning as antimetabolites that mimic naturally occurring nucleosides. nih.govwikipedia.org By substituting a hydrogen atom with a halogen (such as fluorine, chlorine, or iodine), the molecule's size, electronic properties, and lipophilicity are altered, which can profoundly affect its biological activity. nih.gov These analogs exert their effects primarily by interfering with the synthesis of nucleic acids (DNA and RNA) or by being incorporated into these macromolecules, leading to dysfunctional genetic material. nih.govnih.gov

This interference with DNA and RNA replication makes them potent agents against rapidly proliferating cells, such as cancer cells and viruses. nih.govwikipedia.org The strategy of halogenation is a cornerstone of medicinal chemistry for developing antiviral and anticancer drugs. nih.govacs.org For instance, the introduction of an iodine atom into deoxyuridine to form idoxuridine (B1674378) creates a thymidine (B127349) analog that can be incorporated into viral DNA, disrupting replication. drugbank.comwikipedia.org 2'-Deoxy-5-iodouridine 3',5'-diacetate is a direct descendant of this line of research, representing a second-generation modification aimed at optimizing the delivery and efficacy of the core halogenated nucleoside structure.

Rationale for Prodrug Design in Nucleoside Chemistry: The Diacetate Moiety as a Strategy

Nucleoside analogs like idoxuridine often face pharmacological challenges, including poor oral bioavailability, limited cellular uptake due to their hydrophilic nature, and the necessity of intracellular phosphorylation to become active. nih.govnih.gov Prodrug design is a widely employed strategy to overcome these limitations. A prodrug is an inactive or less active molecule that is converted into the active drug within the body, often at the target site. nih.gov This approach can improve a drug's pharmacokinetic properties, such as absorption, distribution, and cellular penetration. nih.gov

The addition of diacetate moieties to 2'-deoxy-5-iodouridine is a classic example of a prodrug strategy. chemicalbook.com Ester groups, like acetates, increase the lipophilicity of the nucleoside analog. nih.gov This enhanced lipophilicity facilitates passive diffusion across cell membranes, which are rich in lipids. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the acetate (B1210297) groups, releasing the parent, active nucleoside analog (idoxuridine). nih.govnih.gov This strategy aims to increase the intracellular concentration of the active drug, potentially leading to improved efficacy. The use of ester prodrugs is a well-established method for enhancing the delivery of various nucleoside analogs used in antiviral and anticancer therapies. nih.govresearchgate.net

Historical and Contemporary Significance of 2'-Deoxy-5-iodouridine (Idoxuridine) in Molecular Research

The parent compound, 2'-Deoxy-5-iodouridine (also known as idoxuridine or IUdR), holds a landmark position in the history of medicine. wikipedia.orgsigmaaldrich.comsigmaaldrich.com It was first synthesized by William Prusoff in the late 1950s, initially as a potential anticancer agent. wikipedia.orgacs.org Subsequent research revealed its potent antiviral activity, and in 1962, idoxuridine became the first antiviral drug ever approved by the U.S. Food and Drug Administration (FDA). wikipedia.orgacs.orgdictionary.com This milestone overturned the prevailing dogma that selective antiviral therapy was impossible and opened the door for the development of modern antiviral chemotherapy.

Beyond its antiviral applications, idoxuridine has been utilized in cancer research as a radiosensitizer. sigmaaldrich.comcancer.gov When incorporated into the DNA of cancer cells, it makes them more susceptible to damage from ionizing radiation, a technique explored to enhance the effectiveness of radiotherapy. cancer.gov The study of idoxuridine and its derivatives like this compound continues to provide valuable insights into drug design, viral replication, and cancer therapy. nih.govnih.gov

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source
IUPAC Name [(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate akonscientific.com
CAS Number 1956-30-5 akonscientific.comscbt.comchemicalbook.com
Molecular Formula C₁₃H₁₅IN₂O₇ akonscientific.comscbt.comchemicalbook.com
Molecular Weight 438.17 g/mol akonscientific.comchemicalbook.com
Melting Point 161-163 °C chemicalbook.com

| Physical Form | White crystalline powder | chemicalbook.com |

Table 2: Chemical Properties of 2'-Deoxy-5-iodouridine (Idoxuridine)

Property Value Source
IUPAC Name 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione wikipedia.org
CAS Number 54-42-2 wikipedia.orgsigmaaldrich.comchemicalbook.com
Molecular Formula C₉H₁₁IN₂O₅ wikipedia.orgsigmaaldrich.comchemicalbook.com
Molecular Weight 354.10 g/mol wikipedia.orgsigmaaldrich.com
Melting Point ~194 °C sigmaaldrich.comchemicalbook.com

| Physical Form | Crystalline Powder | chemicalbook.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-acetyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDYIZDWXVFTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)I)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 Deoxy 5 Iodouridine 3 ,5 Diacetate and Its Core Nucleoside

Advanced Synthetic Routes for 2'-Deoxy-5-iodouridine 3',5'-diacetate

The synthesis of this compound is a multi-step process that begins with the synthesis of its precursor, 2'-deoxy-5-iodouridine, followed by regioselective protection of the hydroxyl groups.

Regioselective Acetylation Strategies

The protection of the hydroxyl groups of 2'-deoxy-5-iodouridine is a critical step to ensure regioselectivity in subsequent chemical modifications. Acetyl groups are commonly employed as protecting groups due to their stability under various reaction conditions and their ease of removal. nih.gov

The acetylation of 2'-deoxy-5-iodouridine to yield this compound is typically achieved using acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or with the aid of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). arkat-usa.orgscbt.com This reaction selectively protects the primary (5'-) and secondary (3'-) hydroxyl groups of the deoxyribose sugar. The regioselectivity arises from the differing reactivity of the primary and secondary hydroxyl groups. While methods for the regioselective deacetylation of nucleosides have been explored, the focus here is on the initial protection. nih.gov

In some synthetic strategies, other protecting groups like the 4,4'-dimethoxytrityl (DMTr) group are used to protect the 5'-hydroxyl group, allowing for selective modification at the 3'-position. nih.gov The DMTr group can be subsequently removed under mild acidic conditions. Silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS), are also utilized to protect both the 3'- and 5'-hydroxyl groups. cuny.edursc.orgnih.gov

Precursor Synthesis and Intermediate Chemistry

The synthesis of the core nucleoside, 2'-deoxy-5-iodouridine, is a foundational step. One common method involves the direct iodination of 2'-deoxyuridine (B118206). This can be accomplished using iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) in a suitable solvent such as acetonitrile (B52724). arkat-usa.org Another approach utilizes iodine and silver sulfate (B86663) in methanol. google.com

An alternative strategy involves the synthesis of 2'-deoxyuridine from uracil (B121893) and a protected chloro-sugar, followed by deprotection. google.com The resulting 2'-deoxyuridine can then be iodinated as described above.

Chemical Modifications and Analog Synthesis for Structure-Activity Relationship (SAR) Elucidation

The C-5 position of the pyrimidine (B1678525) ring of 2'-deoxy-5-iodouridine is a prime target for chemical modification to explore structure-activity relationships (SAR). The carbon-iodine bond is relatively weak and susceptible to various coupling reactions, making it an excellent synthetic handle.

Modifications at the Pyrimidine Base (e.g., C-5 Substitutions: Ethynyl, Carboxy, Alkoxymethyl, Aryl/Heteroaryl)

A wide variety of substituents have been introduced at the C-5 position to modulate the biological activity of the resulting nucleoside analogs. These include ethynyl, carboxy, alkoxymethyl, and aryl or heteroaryl groups. rsc.orgnih.govtandfonline.comnih.govresearchgate.netsemanticscholar.org For example, 5-formyl-2'-deoxyuridine (B1195723) and 5-acetyl-2'-deoxyuridine have been synthesized from the corresponding 5-substituted uracils. nih.gov The introduction of a 5-methoxymethyl group has also been reported. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds at the C-5 position of 2'-deoxy-5-iodouridine.

The Sonogashira reaction is used to introduce alkyne moieties. wikipedia.orgorganic-chemistry.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org Notably, copper-free Sonogashira reactions have been developed to avoid the toxicity associated with copper, allowing the reaction to proceed under mild conditions, even in aqueous media at 37 °C. tandfonline.comtandfonline.com This has enabled the synthesis of fluorescently labeled nucleoside analogs. tandfonline.comtandfonline.com

The Suzuki-Miyaura coupling reaction is employed to introduce aryl or heteroaryl groups. nih.govcuny.edunih.govresearchgate.netrsc.orgrsc.org This reaction utilizes a palladium catalyst and a base to couple the 5-iodo-2'-deoxyuridine with a boronic acid or ester. nih.gov These reactions can be performed on both unprotected and protected nucleosides. nih.govnih.govrsc.org Microwave-assisted Suzuki-Miyaura reactions have been shown to be efficient for the synthesis of 5-aryluracil derivatives from 5-iodo-2'-deoxyuridine. rsc.orgrsc.org

Palladium-Catalyzed Cross-Coupling Reactions on 5-Iodo-2'-deoxyuridine
ReactionReactantCatalyst SystemProductReference
SonogashiraTerminal AlkynePalladium catalyst, Copper(I) co-catalyst, Base5-Alkynyl-2'-deoxyuridine tandfonline.com, tandfonline.com, wikipedia.org
Suzuki-MiyauraAryl/Heteroaryl Boronic Acid or EsterPalladium catalyst, Base5-Aryl/Heteroaryl-2'-deoxyuridine nih.gov, rsc.org, nih.gov

Metal-halogen exchange reactions provide an alternative route for the functionalization of the C-5 position. wikipedia.org This reaction typically involves treating the 5-iodo-nucleoside with an organolithium reagent, such as n-butyllithium, to generate a 5-lithiated intermediate. rsc.orgnih.govrsc.org This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

Other Functionalization Pathways and Conditions

Beyond simple acylation, the core nucleoside, 2'-Deoxy-5-iodouridine, serves as a scaffold for a variety of chemical transformations. The iodine atom at the C5 position is a versatile handle for introducing new functional groups via cross-coupling reactions. Additionally, the N3-position of the uracil ring and the thiocarbonyl group in thio-analogs offer further sites for derivatization.

One significant pathway involves the synthesis of 5-iodo-4-thio-2′-deoxyuridine (SIdU), a thio analog of IDU. researchgate.net This compound is synthesized and characterized by IR, NMR, and MS, with its structure confirmed by single-crystal X-ray diffraction. researchgate.net SIdU and its bromo-counterpart, SBrdU, were developed as UVA chromophores, absorbing strongly around 340-346 nm. researchgate.net This property is rare among thionucleobases and makes them useful as potential UVA-induced anticancer agents. researchgate.net

Further derivatization can be achieved at the 5'-position. Starting from IDU, analogues of its 5'-diphosphate have been synthesized, including the 5′-phosphonoacetamido, 5′-N-phosphonosulfamoyl, and 5′-O-sulfamoylcarbamoyl derivatives. rsc.org During the synthesis of the 5'-N-phosphonosulfamoyl derivative, a 5′-sulfamoyl analogue of IDU 5′-monophosphate was also prepared. rsc.org Additionally, N-acyl and N-sulphonyl derivatives of 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU) have been synthesized to explore structure-activity relationships. nih.gov

The table below summarizes various functionalization pathways for the 2'-Deoxy-5-iodouridine core.

Interactive Table: Functionalization of 2'-Deoxy-5-iodouridine

Derivative ClassStarting MaterialKey Reagents/ConditionsResulting Functional GroupReference
4-Thio-analog2'-Deoxy-5-iodouridineLawesson's reagent or other thionating agentsC4-Thiocarbonyl researchgate.net
5'-Phosphonoacetamido2'-Deoxy-5-iodouridineMulti-step synthesis involving phosphoramidite (B1245037) chemistry5'-Phosphonoacetamido rsc.org
5'-N-Phosphonosulfamoyl2'-Deoxy-5-iodouridineSulfamoyl chloride followed by phosphorylation5'-N-Phosphonosulfamoyl rsc.org
5'-Amino-N-acyl5'-amino-2',5'-dideoxy-5-iodouridine (AIdU)Acyl chlorides or anhydrides5'-N-Acylamino nih.gov
5'-Amino-N-sulphonyl5'-amino-2',5'-dideoxy-5-iodouridine (AIdU)Sulphonyl chlorides5'-N-Sulfonylamino nih.gov
Carbocyclic AnalogsCarbocyclic 5-(bromomethyl)-2'-deoxyuridine dibenzoateLithium dimethylcuprate5-Ethyl (carbocyclic) nih.gov

Modifications at the Deoxyribose Sugar Moiety (e.g., 2', 3', 4'-Positions, Thio Analogs)

Modifying the deoxyribose sugar of nucleosides is a critical strategy for altering their biological activity and metabolic stability. researchgate.net For 2'-Deoxy-5-iodouridine, such modifications can influence transport, enzyme recognition, and duplex stability. researchgate.netnih.gov

A key modification is the introduction of a fluorine atom at the 2'-position, yielding compounds like 2'-Deoxy-2'-fluoro-5-iodouridine. biosynth.commedchemexpress.com This modification can significantly impact the sugar's conformational preference. researchgate.net The synthesis of 4′-substituted-2′-deoxy-2′-α-fluoro nucleoside derivatives has also been explored, starting from commercially available 2′-deoxy-2′-α-fluorocytidine. nih.gov

The synthesis of thio-analogs, where the ring oxygen is replaced by sulfur, creates 4'-thio nucleosides. These modifications alter the geometry and electronic properties of the furanose ring. The synthesis of novel purine (B94841) thioglycoside analogs has been reported, providing a template for similar modifications in pyrimidine nucleosides. dovepress.com

Radical oxidation can also modify the deoxyribose moiety, leading to strand breaks with 5'-carboxylate termini, which arise from initial H-atom abstraction at the C5' position. nih.gov While studied in the context of DNA damage, these pathways represent potential chemical transformations of the sugar.

Stereoselective Syntheses of Sugar-Modified Analogs

The stereochemistry of the glycosidic bond and the sugar substituents is crucial for biological activity. Therefore, developing stereoselective synthetic methods is a primary focus in nucleoside chemistry. The synthesis of β-linked 2-deoxy sugars is challenging due to the absence of a directing group at the C2-position. mdpi.com

Various strategies have been developed to achieve stereoselectivity. One approach uses the combined reagent system of triethylsilane (Et₃SiH) and iodine (I₂) as an efficient N-glycosidation promoter for synthesizing natural and sugar-modified nucleosides. mdpi.com This method has shown high stereoselectivity, particularly with six-membered sugar substrates. mdpi.com Another advanced method for creating 1,2-cis glycosidic linkages, which are synthetically challenging, is a gold-catalyzed S(N)2 glycosylation for the synthesis of 2-azido-2-deoxyglycosides. nih.gov This technique uses a specially designed leaving group to direct the stereochemical outcome, achieving excellent selectivity. nih.gov

For thio-analogs, the stereoselective synthesis of S-linked 2-deoxy sugars can be achieved by the sulfenylation of stereochemically defined 2-deoxyglycosyl lithiums with asymmetric sugar-derived disulfides. researchgate.net Catalytic approaches, often employing borinate catalysts, have also been developed for the regio- and stereoselective synthesis of β-linked deoxy sugars. mdpi.com

Influence of Halogen Substituents on Furanose Ring Conformation

The conformation of the furanose ring in a nucleoside, often described as a C2'-endo (South) or C3'-endo (North) pucker, is critical for its interaction with enzymes and its incorporation into nucleic acids. researchgate.netnih.gov This conformation is influenced by the substituents on both the nucleobase and the sugar.

The placement of electronegative substituents, such as fluorine, at the C2' position of the ribose sugar is known to promote a C3'-endo (North) conformation. researchgate.net This is attributed to the high electronegativity and small size of the fluorine atom. researchgate.net Conversely, the natural 2'-deoxyribose sugar typically prefers a C2'-endo (South) conformation.

Studies on conformationally fixed nucleosides have demonstrated that human nucleoside transporters (hNTs) have distinct conformational preferences. Concentrative transporters (hCNTs) show a strong preference for nucleosides in the North conformation, whereas equilibrative transporters (hENTs) exhibit a slight preference for those in the South conformation. nih.gov While direct studies on the influence of the 5-iodo substituent of IDU on its furanose conformation are specific, the general principles of how halogen substituents affect electronic characteristics can be inferred. The number and position of halogen substituents can influence the electrophilicity and chemical reactivity of the molecule, which in turn can have subtle effects on conformational dynamics. nih.gov

Synthesis of Labeled Analogs for Mechanistic Investigations (e.g., Fluorescent, Radiolabeled)

To investigate the mechanisms of action, metabolism, and distribution of nucleoside analogs, researchers synthesize versions containing isotopic or fluorescent labels. These labeled compounds act as tracers in biological systems.

Radiolabeling is a common technique. 2'-Deoxy-5-iodouridine can be radiolabeled with iodine isotopes (e.g., ¹²⁵I or ¹³¹I) at the 5-position of the uracil base. This is often achieved by reacting 2'-deoxyuridine with the desired radioiodine isotope in the presence of an oxidizing agent. The synthesis of [¹⁸F]trifluridine, another halogenated pyrimidine nucleoside, for PET imaging suggests similar strategies could be applied to create [¹⁸F]-labeled IDU analogs. researchgate.net

The synthesis of 5'-azido-2',5'-dideoxy-5-iodouridine and its 3'-O-acetyl derivative represents another approach where the azido (B1232118) group can be used as a handle for "click chemistry" to attach fluorescent probes or other reporter molecules. nih.gov Fluorescent nucleoside analogs are also powerful tools. For instance, a thio-2'-deoxyuridine derivative with an extended π-conjugated group has been synthesized that exhibits fluorescence, a rare property for thionucleosides that could be exploited for mechanistic studies. researchgate.net


Molecular and Cellular Mechanisms of Action of 2 Deoxy 5 Iodouridine and Its Metabolites

Enzymatic Activation and Biotransformation Pathways

The conversion from the inactive prodrug to the active antiviral and cytotoxic agent involves several key enzymatic steps. This biotransformation is critical for its mechanism of action.

Role of Esterases in Prodrug Hydrolysis of 2'-Deoxy-5-iodouridine 3',5'-diacetate

This compound is a lipophilic prodrug designed to enhance permeability across biological membranes. Its activation begins with the hydrolysis of the two acetate (B1210297) ester groups at the 3' and 5' positions of the deoxyribose sugar. This reaction is catalyzed by intracellular and extracellular esterase enzymes, which cleave the ester bonds to release the active parent compound, 2'-Deoxy-5-iodouridine (Idoxuridine or IDU).

Studies on various 5'-ester prodrugs of IDU have shown that the rate of this hydrolysis is dependent on the nature of the ester substituent. These ester-hydrolyzing activities are primarily associated with the cytosolic fraction of cells and are largely attributed to cholinesterases. This enzymatic removal of the acetate groups is an essential first step, as the unmasked hydroxyl groups are necessary for the subsequent phosphorylation cascade.

Intracellular Phosphorylation Cascades by Viral and Host Kinases (e.g., Thymidine (B127349) Kinase)

Once hydrolyzed to Idoxuridine (B1674378), the nucleoside analog must be phosphorylated to its triphosphate form to exert its primary biological effect. This process is a multi-step cascade initiated by thymidine kinase (TK). Viral TK, particularly from herpesviruses, phosphorylates Idoxuridine more efficiently than host cell TK, which contributes to its selective antiviral activity.

The phosphorylation sequence is as follows:

Idoxuridine Monophosphate (IdUMP): Idoxuridine is first converted to Idoxuridine 5'-monophosphate by thymidine kinase.

Idoxuridine Diphosphate (B83284) (IdUDP): IdUMP is further phosphorylated by host cell thymidylate kinase to the diphosphate form.

Idoxuridine Triphosphate (IdUTP): Finally, various cellular nucleoside diphosphate kinases convert IdUDP to the active Idoxuridine 5'-triphosphate (IdUTP).

The phosphorylation of Idoxuridine can be influenced by other compounds. For instance, 5-iodo-5'-amino-2',5'-dideoxyuridine has been shown to enhance the phosphorylation of iododeoxyuridine by antagonizing the feedback inhibition that IdUTP and thymidine triphosphate (dTTP) normally exert on thymidine kinase.

Enzyme Substrate Product Significance
Esterases (e.g., Cholinesterase)This compound2'-Deoxy-5-iodouridine (Idoxuridine)Prodrug activation by removing acetate groups.
Thymidine Kinase (Viral/Host)2'-Deoxy-5-iodouridineIdoxuridine 5'-monophosphate (IdUMP)The first and rate-limiting step in the activation cascade.
Thymidylate KinaseIdoxuridine 5'-monophosphateIdoxuridine 5'-diphosphate (IdUDP)Second phosphorylation step.
Nucleoside Diphosphate KinasesIdoxuridine 5'-diphosphateIdoxuridine 5'-triphosphate (IdUTP)Formation of the active triphosphate metabolite.

Pathways of Nucleoside Catabolism and Dehalogenation in Cellular Systems, including 5-iodouracil (B140508) formation

Parallel to its activation, 2'-Deoxy-5-iodouridine is also subject to catabolism, which can inactivate the compound. The primary catabolic pathway involves the cleavage of the glycosidic bond between the deoxyribose sugar and the iodinated pyrimidine (B1678525) base.

This reaction is catalyzed by the enzyme thymidine phosphorylase, yielding 5-iodouracil and deoxyribose-1-phosphate. 5-iodouracil is the major metabolite of Idoxuridine. Clinical studies have shown that during infusion of Idoxuridine, the plasma concentration of 5-iodouracil can be approximately 10 times higher than that of the parent drug.

Furthermore, dehalogenation of the iodinated pyrimidine can occur. Thymidylate synthetase has been shown to catalyze the dehalogenation of 5-iodo-2'-deoxyuridylate (IdUMP), converting it to deoxyuridine monophosphate (dUMP). This process represents another route of metabolic inactivation.

Interference with Nucleic Acid Metabolism and Replication

The active metabolite, Idoxuridine 5'-triphosphate (IdUTP), interferes with the synthesis and integrity of DNA through two primary mechanisms.

Competition with Natural Substrates (Thymidine Triphosphate) for DNA Polymerase Activity

As a structural analog of deoxythymidine triphosphate (dTTP), IdUTP acts as a competitive inhibitor of DNA polymerases. During DNA replication, IdUTP competes with the natural substrate, dTTP, for the active site of DNA polymerase. By binding to the enzyme, IdUTP can prevent the incorporation of the correct nucleotide, thereby inhibiting the elongation of the new DNA strand and halting the replication process. The extent of inhibition depends on the relative concentrations of IdUTP and dTTP within the cell and their respective affinities for the DNA polymerase.

Incorporation into Genomic DNA and its Structural Consequences (e.g., Mispairing, Steric Hindrance, Strand Integrity)

In addition to inhibiting DNA polymerase, IdUTP can serve as a substrate for the enzyme and be incorporated into both viral and host cell DNA in place of thymidine. The presence of this fraudulent base within the DNA sequence has significant structural and functional consequences.

The substitution of a methyl group (in thymine) with a larger iodine atom alters the steric and electronic properties of the DNA base. This can lead to:

Mispairing: The altered electronic configuration of the 5-iodouracil base can lead to tautomeric shifts, causing it to pair incorrectly with guanine (B1146940) instead of adenine (B156593) during subsequent rounds of DNA replication. This results in transition mutations (A:T to G:C).

Steric Hindrance: The bulky iodine atom can cause local distortions in the DNA double helix, potentially affecting the binding of regulatory proteins, transcription factors, and repair enzymes.

Mechanism Description Consequence
Competitive Inhibition Idoxuridine 5'-triphosphate (IdUTP) competes with deoxythymidine triphosphate (dTTP) for the active site of DNA polymerase.Inhibition of DNA chain elongation and arrest of DNA synthesis.
DNA Incorporation IdUTP is used as a substrate by DNA polymerase and incorporated into the DNA strand in place of thymidine.Leads to mispairing with guanine, steric hindrance, and potential compromise of DNA integrity, resulting in a non-functional genome.

Impact on DNA Synthesis Fidelity and Repair Mechanisms

The incorporation of 2'-Deoxy-5-iodouridine (IdUrd) into DNA significantly affects the fidelity of DNA synthesis and triggers cellular repair mechanisms. As an analog of thymidine, IdUrd can be taken up by cells and phosphorylated, ultimately being incorporated into DNA in place of thymidine during replication. nih.gov This substitution can compromise the integrity and function of the DNA.

The presence of the uracil (B121893) base in DNA, resulting from the incorporation of deoxyuridine analogues, can lead to cytotoxicity. This is often due to uracil-associated mismatch or transition mutations, which activate the DNA repair pathway to recognize and replace the incorrect base. nih.gov While the incorporation of IdUrd itself into Herpes Simplex Virus type 1 (HSV-1) DNA did not appear to induce DNA breakage, other analogs like 5-iodo-5'-amino-2',5'-dideoxyuridine did cause single and double-stranded breaks in a dose-dependent manner. nih.gov This suggests that while IdUrd's primary antiviral activity may not require DNA breakage, its presence can still be recognized as damage. nih.gov

In the context of radiosensitization, the incorporation of IdUrd into cellular DNA has been shown to inhibit the rate of repair of DNA double-strand breaks and interphase chromatin breaks induced by radiation. nih.gov This reduction in the efficiency of DNA repair is a key factor in the radiosensitizing effect of the compound. nih.gov Furthermore, studies have shown that caffeine (B1668208) can enhance IdUrd-mediated radiosensitization by partially inhibiting the repair or removal of IdUrd from the DNA. nih.gov This highlights the critical role of DNA repair processes in the cellular response to IdUrd incorporation. The process of repairing DNA damage involves several mechanisms, including nucleotide excision repair, which can be triggered by structural distortions in the DNA caused by adducts or mismatched bases. khanacademy.org

FindingOrganism/Cell LineImpact on DNA Fidelity/Repair
IdUrd Incorporation Herpes Simplex Virus Type 1Parallelism between incorporation into viral DNA and inhibition of viral replication. nih.gov
DNA Breakage Herpes Simplex Virus Type 1IdUrd incorporation did not induce DNA breakage, unlike its amino-analogue. nih.gov
Inhibition of Repair Chinese Hamster Ovary CellsIncorporation of IdUrd reduced the rate of repair for radiation-induced DNA double-strand breaks and chromatin breaks. nih.gov
Enhanced Radiosensitization Human Colon Cancer CellsCaffeine enhanced IdUrd-mediated radiosensitization by inhibiting the removal of IdUrd from DNA. nih.gov

Mechanisms of Biological Activity in Preclinical Models

The biological activities of 2'-Deoxy-5-iodouridine are primarily attributed to its effects as an antimetabolite, leading to antiviral, antineoplastic, and radiosensitizing properties.

Antiviral Mechanisms: Disruption of Viral Replication Cycles and Protein Synthesis

2'-Deoxy-5-iodouridine is a potent antiviral agent, particularly against DNA viruses like Herpes Simplex Virus (HSV). nih.gov Its mechanism of action involves several key steps. As a thymidine analog, IdUrd is a substrate for viral enzymes, notably thymidine kinase. nih.govnih.gov

The antiviral process can be summarized as follows:

Competitive Inhibition : IdUrd competitively inhibits phosphorylases and can be phosphorylated by viral thymidine kinase. nih.govmedchemexpress.com

Inhibition of Viral DNA Polymerase : The phosphorylated form of IdUrd can inhibit viral DNA polymerase, an essential enzyme for viral replication. medchemexpress.combiosynth.com

Incorporation into Viral DNA : IdUrd is incorporated into the viral DNA in place of thymidine. nih.gov

Disruption of Viral Genome : The presence of IdUrd in the viral DNA leads to a non-functional genome. This can be due to mis-transcription or altered protein synthesis, ultimately disrupting the viral replication cycle. biosynth.comnih.gov

Studies have shown that the degree of IdUrd incorporation into HSV-1 DNA directly correlates with the inhibition of viral replication. nih.gov Its effectiveness has been demonstrated in various preclinical models, although its activity can be influenced by metabolic enzymes like thymidine phosphorylase, which catabolizes and inactivates the drug. nih.gov

VirusMechanismEffect
Herpes Simplex Virus (HSV) Inhibition of deoxypyrimidine kinase. nih.govInhibition of viral replication. nih.gov
Feline Herpesvirus Inhibition of DNA polymerase. medchemexpress.comIC50 of 4.3 μM. medchemexpress.com
Orthopoxviruses (e.g., Vaccinia) Pyrimidine analog activity. mpbio.comsigmaaldrich.comAntiviral activity. mpbio.comsigmaaldrich.com
Human Immunodeficiency Virus (HIV) Inhibition of viral replication. biosynth.comPotent inhibitor. biosynth.com

Antineoplastic Mechanisms: Induction of DNA Damage Signaling and Cell Cycle Perturbation

The antineoplastic activity of 2'-Deoxy-5-iodouridine stems from its ability to be incorporated into the DNA of rapidly dividing cancer cells, leading to DNA damage and cell cycle disruption. nih.govmedchemexpress.com By substituting for thymidine, IdUrd introduces a "faulty" building block into the DNA.

This incorporation triggers a cascade of cellular responses:

DNA Damage Signaling : The presence of an abnormal base in the DNA is recognized by the cell's DNA damage response machinery.

Cell Cycle Arrest : This signaling can lead to the arrest of the cell cycle, often at the S or G2 phases, to allow for DNA repair. In p53-deficient human tumor cells, combining IdUrd with caffeine has been shown to cause a greater abrogation of radiation-induced S- and G2-phase arrests, leading to enhanced cytotoxicity. nih.gov

Induction of Apoptosis : If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis. Purine (B94841) nucleoside analogs, a class to which IdUrd is related, are known to induce apoptosis as part of their anticancer mechanism. medchemexpress.com

The cytotoxicity of deoxyuridine analogues can be linked to the activation of DNA repair pathways that recognize and attempt to replace the uracil base, which can lead to cell cycle arrest and cell death if overwhelmed. nih.gov

Radiosensitization Mechanisms: Enhancement of DNA Lesions under Irradiation Conditions

2'-Deoxy-5-iodouridine is a well-established radiosensitizer, a compound that makes tumor cells more susceptible to the damaging effects of radiation therapy. mpbio.com The primary mechanism for this effect is the replacement of thymidine in the DNA of cancer cells with IdUrd.

The key aspects of its radiosensitizing action are:

Increased Radiation Absorption : The iodine atom in IdUrd has a higher atomic number than the components of thymidine, leading to an increased probability of photoelectric absorption of X-rays. This results in a greater release of electrons and the generation of free radicals when irradiated.

Enhanced DNA Damage : The hydrated electrons generated are thought to be the active species that cause enhanced DNA damage in the presence of halogenated pyrimidines like IdUrd. nih.gov This leads to an increase in DNA lesions, including double-strand breaks, upon irradiation. nih.govnih.gov

Inhibition of DNA Repair : As previously mentioned, the incorporation of IdUrd into DNA can slow down the repair of radiation-induced DNA damage. nih.gov This leaves the cells with a greater burden of unrepaired lesions, increasing the likelihood of cell death.

Studies in V79-171 cells have demonstrated that IdUrd substitution significantly increases the number of double-strand breaks caused by irradiation. nih.gov This multi-faceted mechanism of enhancing radiation-induced DNA damage and inhibiting its repair makes IdUrd a potent radiosensitizing agent in preclinical cancer models. nih.govnih.gov

Pharmacological Characterization in Preclinical and in Vitro Research Models

In Vitro Cellular System Studies

Direct studies on the biological activity of 2'-Deoxy-5-iodouridine 3',5'-diacetate in various cell lines are not extensively reported in the available literature. However, the activity is predicated on its conversion to Idoxuridine (B1674378). Idoxuridine has demonstrated notable activity against a range of DNA viruses and has been evaluated for its anticancer properties.

Idoxuridine's antiviral activity is particularly prominent against herpes simplex virus (HSV). nih.gov It is also active against other viruses such as vaccinia virus and cytomegalovirus (CMV). mpbio.commedchemexpress.com The compound's efficacy is generally lower in human keratinocytes compared to other cell types, which has been attributed to higher levels of the catabolizing enzyme thymidine (B127349) phosphorylase in these cells. nih.gov

In the context of oncology, Idoxuridine is recognized for its potential as a radiosensitizer in human cancer studies. mpbio.comsigmaaldrich.com Its ability to be incorporated into the DNA of rapidly dividing cancer cells makes them more susceptible to radiation therapy. Studies have shown its cytotoxic effects in various cancer cell lines, although it is often more cytotoxic to marrow cells. nih.gov For instance, in human bladder cancer cells (T24), Idoxuridine has been shown to potentiate the lethal effects of other chemotherapy agents. nih.gov

Table 1: Antiviral Activity of Idoxuridine (the active metabolite of this compound)

Virus StrainCell LineIC50 Value
Feline Herpesvirus-4.3 µM medchemexpress.com
Cytomegalovirus (CMV) strain DavisHuman Embryonic Lung (HEL) cells- medchemexpress.com
TK+ Varicella-Zoster virus (TK+ VZV) strain OKA-- medchemexpress.com
Cytomegalovirus (CMV) strain AD-169-- medchemexpress.com

Note: Specific IC50 values for all listed strains were not provided in the source material.

As a diacetylated prodrug, this compound is expected to exhibit enhanced lipophilicity compared to its parent compound, Idoxuridine. This chemical property is designed to facilitate its passive diffusion across the lipid bilayers of cell membranes. Once inside the cell, it is presumed that ubiquitous intracellular esterases cleave the two acetate (B1210297) groups, releasing Idoxuridine.

Following its intracellular release, Idoxuridine is sequentially phosphorylated by cellular kinases, primarily thymidine kinase, to its monophosphate, diphosphate (B83284), and ultimately its active triphosphate form (Idoxuridine triphosphate). This process is crucial for its biological activity. The primary metabolite of Idoxuridine is 5-iodouracil (B140508), which is formed by the action of thymidine phosphorylase. nih.govnih.gov

Studies on a related compound, 3'-O-(3-benzenesulfonylfuroxan-4-yl)-5-[125I]iodo-2'-deoxyuridine, showed low uptake in murine tumor cells (KBALB and KBALB-STK) in vitro. nih.gov However, the uptake characteristics of the diacetate derivative may differ due to its distinct chemical structure.

The mechanism of action of Idoxuridine, the active form of this compound, is intrinsically linked to the inhibition of DNA synthesis and cell proliferation. biosynth.comnih.gov As a thymidine analog, Idoxuridine triphosphate can be incorporated into newly synthesized DNA in place of thymidine. This incorporation can lead to several downstream consequences, including:

Faulty transcription: The presence of the iodinated base can lead to errors during the transcription of DNA into RNA.

Inhibition of DNA polymerase: Idoxuridine triphosphate can act as a competitive inhibitor of DNA polymerase, further halting DNA replication. medchemexpress.com

DNA strand breaks: The altered DNA structure may be more prone to breakage.

The incorporation of Idoxuridine into DNA is a key biochemical marker of its activity. Assays measuring the incorporation of radiolabeled IdUrd or similar nucleoside analogs like BrdU (5-bromo-2'-deoxyuridine) and EdU (5-ethynyl-2'-deoxyuridine) are standard methods to assess DNA synthesis and cell proliferation. aatbio.comthermofisher.comabcam.com Studies have shown that the rate of Idoxuridine incorporation into the DNA of human bladder cancer cells can be enhanced by co-administration with fluoropyrimidines. nih.gov

While specific resistance mechanisms to this compound have not been reported, they can be inferred from the known resistance mechanisms to Idoxuridine. As the activation of Idoxuridine is dependent on cellular enzymes, alterations in these enzymes can lead to drug resistance.

A primary mechanism of resistance is the deficiency or mutation of thymidine kinase, the enzyme responsible for the initial phosphorylation of Idoxuridine. Cells lacking or having a mutated form of this enzyme cannot effectively convert Idoxuridine to its active triphosphate form, rendering the drug ineffective. This is a well-established resistance mechanism for many nucleoside analogs.

Another potential mechanism of resistance could involve increased activity of catabolic enzymes like thymidine phosphorylase, which degrades Idoxuridine to the inactive 5-iodouracil. nih.gov Research on other nucleoside analogs, such as 5-aza-2'-deoxycytidine, has shown that resistance can also arise from decreased expression of nucleoside transporters (like hENT1 and hENT2) or increased activity of deaminases. nih.gov

The potential for synergistic or additive effects when combining this compound with other therapeutic agents is an area of interest, primarily extrapolated from studies with Idoxuridine.

In human bladder cancer cells (T24), Idoxuridine has been shown to potentiate the lethal effects of the fluoropyrimidines fluorouracil (FUra) and fluorodeoxyuridine (FdUrd). nih.gov This potentiation was linked to an enhanced incorporation of Idoxuridine into DNA. nih.gov

Furthermore, the radiosensitizing properties of Idoxuridine make it a candidate for combination with radiation therapy. mpbio.comsigmaaldrich.com A study on U87MG human glioblastoma cells demonstrated that Idoxuridine-loaded nanoparticles, in combination with hyperthermia and X-ray radiation, had a synergistic effect on reducing cell viability. nih.gov

In HeLa and Vero cells, the antiproliferative effects of Idoxuridine were modulated by 5'-amino-5'-deoxythymidine, with low concentrations enhancing cytotoxicity and high concentrations being antagonistic. nih.gov

In Vivo Mechanistic Investigations in Animal Models

There is a lack of published in vivo mechanistic studies specifically investigating this compound in animal models. Research has primarily focused on the parent compound, Idoxuridine. For instance, a study on a related complex molecule, 3'-O-(3-benzenesulfonylfuroxan-4-yl)-5-[125I]iodo-2'-deoxyuridine, in mice bearing EMT-6 tumors showed that the liver, kidney, intestine, and tumor had the greatest uptake of radioactivity. nih.gov This study also indicated minimal in vivo deiodination. nih.gov Such biodistribution studies would be necessary to understand the in vivo behavior of the diacetate prodrug and its conversion to the active form.

Pharmacokinetic Profiling of Prodrug Activation and Metabolite Disposition (Absorption, Distribution, Biotransformation, Excretion Pathways) in Preclinical Species

This compound is an ester prodrug of Idoxuridine (IDU), designed to enhance its physicochemical properties for improved drug delivery. The core rationale for acetylating the parent compound, IDU, is to increase its lipophilicity. nih.govnih.govnih.gov This chemical modification is intended to overcome the poor membrane permeability of the more polar IDU, thereby facilitating its absorption and transport across biological barriers such as the cornea. nih.govmdpi.com Studies on various aliphatic 5'-esters of IDU have demonstrated that this strategy can increase lipophilicity by 43- to 250-fold compared to the parent drug. nih.gov

Prodrug Activation and Biotransformation: The activation of this compound into its pharmacologically active form, IDU, occurs via enzymatic hydrolysis. Esterase enzymes present in tissues cleave the two acetate groups at the 3' and 5' positions of the deoxyribose sugar. nih.gov This biotransformation is a critical step for therapeutic activity, as the diacetate form itself is not designed to be active. The general principle of using ester derivatives as prodrugs that are readily metabolized in vivo is well-established for antiviral nucleoside analogs. nih.govproquest.com

Preclinical research in rabbits using similar 5'-ester prodrugs of IDU has elucidated the distribution of this metabolic activation. For these related ester prodrugs, enzymatic hydrolysis was found to proceed most readily in the iris-ciliary body, followed by the cornea and the aqueous humor, confirming that ocular tissues possess the necessary enzymes to activate the prodrug locally. nih.gov

Metabolite Disposition: Following its activation from the diacetate prodrug, the disposition of IDU is characterized by rapid metabolism. Preclinical and clinical studies have shown that IDU has a very short plasma half-life, estimated to be less than five minutes. nih.gov The primary biotransformation pathway for IDU is its catabolism by the enzyme thymidine phosphorylase into the main metabolite, 5-iodouracil (IUra). nih.govnih.gov In turn, IUra can act as a competitive inhibitor of dihydrouracil (B119008) dehydrogenase, an enzyme involved in pyrimidine (B1678525) catabolism. nih.gov This rapid conversion means that systemic exposure to active IDU is brief, with IUra becoming the predominant metabolite found in plasma. nih.gov

The table below summarizes the key pharmacokinetic entities and processes involved in the disposition of this compound.

CompoundRoleKey Metabolic ProcessResulting Metabolite(s)
This compoundProdrugEnzymatic hydrolysis by esterases in tissues.Idoxuridine (IDU), Acetic Acid
Idoxuridine (IDU)Active DrugCatabolism by thymidine phosphorylase.5-iodouracil (IUra)
5-iodouracil (IUra)Primary MetaboliteInhibits dihydrouracil dehydrogenase.Further breakdown products

Mechanistic Efficacy Studies in Established Preclinical Disease Models (e.g., Viral Infection Models, Xenograft Models)

The efficacy of this compound is predicated on its successful conversion to IDU at the target site. Preclinical studies have therefore focused on evaluating the therapeutic effects of IDU in relevant disease models, with the prodrug approach aimed at enhancing drug delivery and concentration.

Viral Infection Models: IDU is an established anti-herpesvirus agent, primarily used topically for herpes simplex keratitis. acs.orgwikipedia.org Preclinical models have been crucial in demonstrating its activity. The rationale for using a diacetate prodrug is to improve penetration for treating deeper ocular infections. nih.gov This concept was validated in a rabbit model where administration of a 5'-butyryl ester prodrug of IDU resulted in an approximately fourfold increase in the concentration of active IDU in the aqueous humor compared to the administration of IDU itself. nih.gov This demonstrates the potential of ester prodrugs to enhance therapeutic concentrations in a preclinical viral disease model.

However, it is important to note that not all acetylated derivatives confer enhanced activity. In one study, a related N,3'-O-diacetyl derivative of 5'-amino-2',5'-dideoxy-5-iodouridine showed no antiviral activity against Herpes Simplex Virus type 1 (HSV-1) in cell culture. nih.gov This highlights that the specific structure and position of the acetyl groups are critical for successful prodrug design.

Xenograft Models: Beyond its antiviral properties, IDU is a known radiosensitizing agent, a property that has been explored in preclinical cancer models. mpbio.com The incorporation of IDU into the DNA of cancer cells makes them more susceptible to radiation therapy. Prodrugs of IDU have been evaluated in this context to improve systemic delivery and therapeutic index. For example, the IDU prodrug 5-iodo-2-deoxypyrimidinone-2'-deoxyribose (IPdR) demonstrated an improved therapeutic index as a radiosensitizer in three different human tumor xenografts in athymic mice. nih.gov These studies in xenograft models support the principle of using prodrugs to effectively deliver IDU for anticancer applications.

The table below summarizes findings from preclinical models relevant to the application of IDU and its prodrugs.

Preclinical ModelCompound TypeDisease/ConditionKey FindingReference
Rabbit Eye5'-Butyryl Ester Prodrug of IDUOcular Drug Delivery~4-fold increase in aqueous humor IDU concentration vs. IDU. nih.gov
Human Tumor Xenografts (in athymic mice)IPdR (Prodrug of IDU)Cancer (Radiosensitization)Improved therapeutic index compared to IDU. nih.gov
HSV-1 Cell CultureN,3'-O-diacetyl derivative of AIdUViral InfectionNo antiviral activity observed. nih.gov
AIdU: 5'-amino-2',5'-dideoxy-5-iodouridine, a related compound.

Exploration of Molecular Interactions and Target Engagement in Tissues

The molecular journey of this compound from an inactive prodrug to a DNA-disrupting agent involves a sequential series of molecular interactions and target engagements.

Prodrug Activation: The initial molecular interaction for the diacetate compound is with esterase enzymes ubiquitous in biological tissues. These enzymes recognize and hydrolyze the ester bonds at the 3' and 5' positions, releasing the active IDU molecule. This enzymatic conversion is the necessary first step before any therapeutic action can occur. nih.gov

Kinase Phosphorylation: Once liberated, IDU is a substrate for both viral and cellular kinases. Specifically, it must be phosphorylated to its monophosphate, diphosphate, and ultimately its active triphosphate form (IDU-TP). nih.govdrugbank.com This phosphorylation cascade is a critical point of target engagement. Research on a related diacetylated compound has shown that diacetylation significantly reduces the molecule's ability to inhibit thymidine phosphorylation by the HSV-1 deoxypyrimidine kinase. nih.gov This finding strongly suggests that the diacetate prodrug itself cannot effectively interact with this key viral enzyme and underscores the necessity of its prior conversion to IDU.

DNA Incorporation: The final and ultimate target engagement occurs at the level of viral DNA synthesis. The active metabolite, IDU-TP, structurally mimics thymidine triphosphate (dTTP). It competes with dTTP for incorporation into the growing viral DNA chain by viral DNA polymerase. drugbank.com The incorporation of IDU into the DNA sequence, with its bulky iodine atom at the 5-position of the uracil (B121893) base, disrupts the normal structure and function of the genetic material. wikipedia.org This leads to the production of faulty viral DNA, which prevents proper base pairing and inhibits the virus's ability to replicate and infect new cells. wikipedia.orgdrugbank.com

This multi-step process, from enzymatic activation to kinase-mediated phosphorylation and final incorporation into viral DNA, defines the molecular mechanism of action that originates from the administration of the this compound prodrug.

Advanced Methodologies and Analytical Approaches in 2 Deoxy 5 Iodouridine Research

Chromatographic and Spectroscopic Techniques for Identification and Quantification of Metabolites and Analogs

A cornerstone of research on 2'-Deoxy-5-iodouridine and its analogs is the use of chromatographic and spectroscopic techniques. These methods provide the means for both qualitative and quantitative analysis, which are fundamental to understanding the compound's behavior in biological systems.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of 2'-Deoxy-5-iodouridine and its metabolites. nih.govnih.gov This technique is widely used in pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture. amazonaws.comphcog.com

A common approach for analyzing 2'-Deoxy-5-iodouridine involves reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. For instance, a C18 column is often employed for the separation of nucleosides. nih.govresearchgate.net The mobile phase typically consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net

Detection is commonly achieved using a UV detector, as the pyrimidine (B1678525) ring of 2'-Deoxy-5-iodouridine absorbs UV light. nih.govnih.gov The detection wavelength is often set around 290 nm for optimal sensitivity to the iodinated compound. nih.gov The method's linearity is typically established over a specific concentration range, for example, from 100 to 2000 ng/ml, to ensure accurate quantification. nih.gov

The table below summarizes typical HPLC parameters used for the analysis of 2'-Deoxy-5-iodouridine and related compounds.

ParameterTypical ValueSource
Column Reversed-phase C18 nih.govresearchgate.net
Mobile Phase Potassium phosphate (B84403) buffer-acetonitrile (95:5, v/v) nih.gov
Flow Rate 1.5 ml/min nih.gov
Detection UV at 290 nm nih.gov
Linear Range 100-2000 ng/ml nih.gov

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of 2'-Deoxy-5-iodouridine and its derivatives. researchgate.net NMR provides detailed information about the atomic arrangement within a molecule, while MS determines the mass-to-charge ratio of ions, revealing the molecular weight and fragmentation pattern.

¹H and ¹³C NMR are fundamental techniques used to confirm the structure of synthesized nucleoside analogs. researchgate.net For more complex structural analysis, two-dimensional NMR techniques can be employed to establish connectivity between different parts of the molecule. nih.gov In studies of RNA containing modified nucleosides, 19F-13C spin pairs have been used to provide clearer signals for delineating helical and non-helical regions. nih.gov

Mass spectrometry, often coupled with a chromatographic separation technique like HPLC (LC-MS), is used to identify the compound and its metabolites based on their mass. nih.gov This is particularly useful in metabolomic studies to track the biotransformation of the parent drug. High-resolution mass spectrometry can provide highly accurate mass measurements, further aiding in the confirmation of elemental composition.

UV-Vis and Fluorescence Spectroscopy for Photophysical Property Analysis

UV-Vis and fluorescence spectroscopy are employed to study the photophysical properties of 2'-Deoxy-5-iodouridine and its analogs. dntb.gov.uamdpi.com UV-Vis spectroscopy is based on the absorption of ultraviolet and visible light by a molecule, which provides information about its electronic transitions. mdpi.com The UV absorption spectrum of 2'-Deoxy-5-iodouridine is influenced by its chemical environment, such as pH. mdpi.com

Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, is a highly sensitive technique. researchgate.net While 2'-Deoxy-5-iodouridine itself is not strongly fluorescent, fluorescent analogs can be synthesized to study its interactions with DNA and other biological molecules. nih.gov The introduction of a fluorophore to the nucleoside allows for the monitoring of structural transitions in DNA, such as from double-stranded to single-stranded forms. nih.gov The quantum yield of fluorescence can be significantly affected by the presence of heavy atoms like iodine, a phenomenon known as the heavy-atom effect. researchgate.net

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions and SAR Predictions

Computational chemistry and molecular modeling have become crucial in drug discovery and development for predicting how a ligand like 2'-Deoxy-5-iodouridine might interact with its biological targets and for guiding the synthesis of more potent analogs through Structure-Activity Relationship (SAR) studies. nih.gov

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a molecule to a target protein. nih.govnih.gov This method requires a three-dimensional structure of the target, which can be obtained from X-ray crystallography or NMR spectroscopy. By simulating the interaction between the ligand and the protein's active site, researchers can gain insights into the key interactions that stabilize the complex.

These computational approaches can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to identify potential issues early in the drug development process. nih.gov

'-Omics' Approaches for Comprehensive Cellular Response Profiling

To understand the broader biological effects of 2'-Deoxy-5-iodouridine, researchers utilize '-omics' technologies, which allow for the large-scale study of biological molecules. These include genomics, proteomics, and metabolomics.

Gene expression profiling, often performed using microarrays or RNA sequencing, can reveal how treatment with a compound alters the expression of thousands of genes in a cell. nih.govnih.gov This can provide insights into the cellular pathways that are affected by the drug. For example, studies have analyzed gene expression changes in response to various treatments to identify molecular pathways associated with therapeutic response. nih.gov

Proteomics involves the large-scale study of proteins, particularly their structures and functions. By comparing the proteome of treated and untreated cells, researchers can identify proteins whose levels or modification states are altered by the compound.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. This can be used to track the metabolic fate of 2'-Deoxy-5-iodouridine and to understand its impact on cellular metabolism.

Advanced Microscopy and Imaging Techniques for Intracellular Dynamics and Localization Studies

Advanced microscopy and imaging techniques are vital for visualizing the subcellular localization and dynamics of 2'-Deoxy-5-iodouridine and its analogs. These methods can provide crucial information on where the compound accumulates within the cell and how it interacts with cellular structures.

Fluorescence microscopy, including techniques like confocal microscopy and total internal reflection fluorescence (TIRF) microscopy, can be used to image fluorescently labeled analogs of 2'-Deoxy-5-iodouridine within living cells. mpg.de Super-resolution microscopy techniques, such as STED microscopy and single-molecule localization microscopy (SMLM), can provide even greater detail, allowing for the visualization of molecular interactions at the nanoscale. mpg.de

Radionuclide imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), can be used to non-invasively monitor the biodistribution of radiolabeled versions of 2'-Deoxy-5-iodouridine in vivo. nih.gov For instance, analogs labeled with radioisotopes like ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I can be tracked throughout the body to assess their uptake and clearance. nih.govnih.gov

Future Directions and Emerging Research Avenues in 2 Deoxy 5 Iodouridine 3 ,5 Diacetate and Analogs

Design and Synthesis of Next-Generation Prodrugs and Targeted Delivery Systems

The development of prodrugs for 2'-Deoxy-5-iodouridine (also known as Idoxuridine (B1674378) or IUdR) is a key strategy to improve its therapeutic index and overcome limitations of the parent compound. nih.gov The acetylation of the 3' and 5' hydroxyl groups to create 2'-Deoxy-5-iodouridine 3',5'-diacetate is a classic prodrug approach to enhance lipophilicity and potentially improve cell membrane permeability. Research is expanding beyond simple acetylation to more sophisticated designs for targeted delivery and controlled activation.

One significant advancement is the development of 5-iodo-2-pyrimidinone-2'-deoxyribose (B1254961) (IPdR), an oral prodrug of IUdR. nih.gov In preclinical studies, IPdR demonstrates a more favorable therapeutic index compared to IUdR. nih.gov A key feature of its design is its targeted activation. IPdR is converted to the active IUdR by the enzyme aldehyde oxidase, which is highly concentrated in the liver. nih.gov This mechanism suggests a hepatotropic (liver-targeting) drug design, making IPdR a potentially valuable agent for radiosensitization in liver cancers. nih.gov

Further research into next-generation analogs involves modifications at various positions of the nucleoside scaffold. For instance, in an effort to enhance antiviral efficacy against herpes simplex virus (HSV), derivatives of 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU) have been synthesized. nih.gov Studies on these analogs have shown that specific modifications can modulate their interaction with viral enzymes.

N-Acetylation of AIdU was found to increase its ability to inhibit the deoxypyrimidine kinase of HSV type 1. nih.gov

N,3'-O-diacetylation of AIdU, conversely, had a negative effect on its inhibitory capacity. nih.gov

Another novel analog, 2′,3′-isopropylidene-5-iodouridine, has been identified as an effective inhibitor of HIV-1 in non-toxic concentrations, suggesting that structural modifications can expand the compound's range of activity. nih.gov These studies underscore a research trajectory focused on creating derivatives with improved target specificity, controlled release, and enhanced efficacy.

Table 1: Examples of 2'-Deoxy-5-iodouridine Prodrugs and Analogs

Compound Name Modification Design Rationale Key Research Finding
This compound Di-acetylation of 3' and 5' hydroxyl groups Increase lipophilicity, potentially enhance cellular uptake A strategic prodrug modification
5-iodo-2-pyrimidinone-2'-deoxyribose (IPdR) Pyrimidinone-based prodrug Oral bioavailability, targeted activation in the liver Converted to IUdR by liver-specific aldehyde oxidase. nih.govnih.gov
N-acetyl-5'-amino-2',5'-dideoxy-5-iodouridine N-acetylation of the 5'-amino group Improve antiviral efficacy Increased inhibition of HSV deoxypyrimidine kinase. nih.gov

| 2′,3′-isopropylidene-5-iodouridine | Isopropylidene group at 2',3' positions | Explore novel antiviral activities | Suppresses HIV-1 transduction efficiency. nih.gov |

Identification and Validation of Novel Molecular Targets

The primary mechanism of 2'-Deoxy-5-iodouridine is well-established; as a thymidine (B127349) analog, it is incorporated into DNA during replication, primarily targeting DNA synthesis. nih.govchemimpex.comdrugbank.com Its triphosphate form inhibits viral DNA polymerase more effectively than host cell polymerases, and it can also inhibit thymidylate synthetase. entokey.com The future of research in this area lies not only in identifying entirely new targets but also in the rigorous validation of these and other potential targets for newly synthesized analogs. nih.govnih.gov

Target validation is a critical process to ensure that a drug's therapeutic effect is due to its interaction with the intended molecule. nih.govbspublications.net This involves a range of experimental approaches:

In Vivo Disease Models: Animal models are essential for validating targets in a complex biological system. nih.gov For an IUdR analog, this could involve testing its efficacy in a tumor-bearing mouse model and confirming that the therapeutic effect correlates with target engagement in the tumor tissue.

Genetic Perturbation: Techniques like CRISPR or shRNA can be used to knock down the proposed target protein in cell lines. youtube.com If the cells then become resistant to the IUdR analog, it provides strong evidence that the protein is the correct target.

Rescue Experiments: In this sophisticated validation method, cells are engineered to express a mutated version of the target protein that is no longer sensitive to the drug. If expressing this mutated protein "rescues" the cells from the drug's effect, it confirms the target's identity. youtube.com

Table 2: Established Molecular Targets of 2'-Deoxy-5-iodouridine

Molecular Target Mechanism of Inhibition Consequence of Inhibition
DNA Polymerase IUdR triphosphate acts as a competitive inhibitor, replacing thymidine triphosphate. drugbank.comentokey.com Halts viral DNA chain elongation and replication. entokey.com
Thymidylate Synthetase Inhibits the enzyme responsible for synthesizing thymidine monophosphate (dTMP). entokey.com Depletes the pool of thymidine available for DNA synthesis.
Incorporation into DNA IUdR monophosphate is incorporated directly into the DNA strand in place of thymidine. chemimpex.comentokey.com Leads to the formation of faulty, non-functional viral DNA and proteins. entokey.com

| Deoxypyrimidine Kinase (Viral) | Some analogs can inhibit this viral-specific enzyme. nih.gov | Prevents the initial phosphorylation step required for activation. nih.gov |

Strategies for Circumventing Resistance Mechanisms in Research Models

The development of resistance is a significant challenge in antiviral and anticancer therapies. Future research must focus on understanding and overcoming resistance mechanisms to 2'-Deoxy-5-iodouridine and its analogs. This involves using specialized research models to identify how resistance emerges and to test strategies to circumvent it. crownbio.com

A variety of research models can be employed:

In Vitro Drug-Induced Models: Cancer or virally infected cell lines are exposed to progressively higher concentrations of an IUdR analog over time to select for resistant populations. crownbio.com These models are valuable for studying the step-by-step molecular changes that lead to resistance.

In Vivo Drug-Induced Models: These models extend the in vitro approach to a whole biological system, allowing researchers to study how factors like the tumor microenvironment or the immune system contribute to the development of resistance. crownbio.com

Pre-Treated Models: These models use cells or tissues from patients who have already developed clinical resistance, providing a direct look at real-world resistance mechanisms. crownbio.com

One documented resistance mechanism relevant to pyrimidine (B1678525) nucleosides involves enzymatic degradation. Mycoplasma infections in cell cultures, for example, can introduce a mycoplasma-encoded thymidine phosphorylase (TP). ebi.ac.uk This enzyme can degrade nucleoside analogs, dramatically reducing their cytostatic activity. A key strategy to circumvent this is the co-administration of a TP inhibitor, which has been shown to fully restore the activity of the nucleoside analog. ebi.ac.uk

Future strategies for circumventing resistance will likely involve two main approaches:

Combination Therapy: Combining IUdR analogs with inhibitors of enzymes known to cause resistance, such as the TP inhibitor mentioned above.

Rational Drug Design: Synthesizing next-generation analogs that are specifically designed to be poor substrates for the enzymes that confer resistance, or that have alternative mechanisms of action that bypass the resistance pathway.

Integration with Systems Biology and Network Pharmacology Approaches for Deeper Mechanistic Understanding

To move beyond a single-target view of drug action, researchers are increasingly turning to systems biology and network pharmacology. mdpi.com These approaches use computational and bioinformatics tools to analyze the complex web of interactions between a drug, its targets, and the broader biological networks of the cell. mdpi.comresearchgate.net This provides a more holistic and deeper mechanistic understanding of a drug's effects, including its polypharmacology (effects on multiple targets) and potential off-target interactions. neist.res.in

The application of network pharmacology to a compound like 2'-Deoxy-5-iodouridine would typically involve the following workflow:

Target Prediction and Identification: Known and predicted targets of the IUdR analog are compiled from databases. mdpi.com

Network Construction: A protein-protein interaction (PPI) network is built to visualize the direct and indirect interactions of the target proteins. neist.res.in

Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG pathways) are performed on the network to identify the key biological processes and signaling pathways that are significantly affected by the drug. mdpi.com

This integrated approach can reveal unexpected connections and mechanisms. For IUdR, it could help elucidate the full network of proteins involved in its radiosensitizing effects or predict potential synergistic interactions with other drugs. By understanding the compound's impact on the entire cellular system, researchers can better predict its efficacy and identify new therapeutic applications.

Development of Novel Research Tools and Probes Based on 2'-Deoxy-5-iodouridine Scaffolds

The fundamental ability of 2'-Deoxy-5-iodouridine to be incorporated into newly synthesized DNA makes its scaffold an excellent foundation for developing novel research tools and probes. chemimpex.com Because it is taken up by actively dividing cells, it can serve as a selective marker to study processes like cell proliferation, DNA synthesis, and DNA repair. chemimpex.com

Current and emerging applications include:

Radiosensitizer in Cancer Research: IUdR is used in research to make tumor cells more susceptible to radiation therapy. mpbio.com

Gene Sequencing and Antiviral/Anticancer Studies: Analogs like 2',3'-Dideoxy-5-iodouridine are used as research tools in molecular biology. medchemexpress.com

Probes for Cell Proliferation: By attaching a detectable label (e.g., a fluorescent tag, a radioactive isotope, or a biotin (B1667282) molecule) to the 2'-Deoxy-5-iodouridine scaffold, researchers can create powerful probes to visualize and quantify cell division in vitro and in vivo. These probes could be used for:

High-throughput screening of compounds that inhibit cell proliferation.

Imaging tumor growth and response to therapy in animal models.

Studying fundamental processes of DNA replication and repair.

The future in this area involves the chemical synthesis of a diverse library of IUdR-based probes with different labels and properties, tailored for specific research applications from basic cell biology to preclinical imaging.

Q & A

Q. What are the critical safety protocols for handling 2'-Deoxy-5-iodouridine 3',5'-diacetate in laboratory settings?

  • Methodological Answer: Proper handling requires strict adherence to PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. The compound should be stored in a freezer (-20°C) under inert gas (e.g., argon) to prevent degradation. Waste must be segregated into halogenated organic containers and processed by certified hazardous waste facilities. Experimental setups involving volatile byproducts should use fume hoods or gloveboxes. Safety protocols align with general guidelines for iodinated nucleosides due to potential iodine release under harsh conditions .

Q. How is this compound synthesized, and what role do the acetyl groups play in its stability?

  • Methodological Answer: The diacetate derivative is synthesized via acetylation of 5-iodo-2'-deoxyuridine using acetic anhydride or acetyl chloride in anhydrous conditions. The 3' and 5' hydroxyl groups are acetylated to protect them during subsequent reactions (e.g., iodination or phosphorylation). Acetylation enhances solubility in organic solvents and prevents undesired side reactions, such as intramolecular cyclization. Deprotection is achieved via alkaline hydrolysis (e.g., NH3/MeOH) .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) is used to assess purity. Structural confirmation requires <sup>1</sup>H-NMR (e.g., acetyl protons at δ 2.0–2.2 ppm) and mass spectrometry (ESI-MS for molecular ion [M+H]<sup>+</sup> at m/z 439). Elemental analysis (C, H, N) and iodine quantification via ICP-MS ensure stoichiometric consistency .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antiviral activity of this compound?

  • Methodological Answer: Antiviral assays typically involve viral replication inhibition studies. For DNA viruses (e.g., herpes simplex virus), infect cell cultures with the virus and treat with varying compound concentrations (1–100 µM). Measure viral titer reduction via plaque assays or qPCR. Parallel cytotoxicity assays (MTT or XTT) on host cells ensure selectivity. Compare results with control nucleosides (e.g., acyclovir) to establish structure-activity relationships .

Q. What strategies can resolve contradictions in metabolic stability data between iodinated and fluorinated nucleoside analogues?

  • Methodological Answer: Conduct comparative pharmacokinetic studies using radiolabeled ([<sup>14</sup>C] or [<sup>3</sup>H]) this compound and its fluorinated counterpart (e.g., 5-fluoro-2'-deoxyuridine diacetate). Monitor plasma half-life, tissue distribution, and metabolite profiles via LC-MS/MS. Enzymatic assays with thymidine kinase and phosphorylases quantify activation rates. Differences in electronegativity (I vs. F) and steric effects may explain stability variations .

Q. How does the diacetate moiety influence the compound’s interaction with DNA polymerases?

  • Methodological Answer: Use kinetic assays with purified DNA polymerase (e.g., Taq or human Pol δ). Compare incorporation rates of the triphosphate form (generated via enzymatic deacetylation and phosphorylation) against natural dTTP. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity. Molecular docking simulations (e.g., AutoDock Vina) model steric clashes caused by acetyl groups at the 3'/5' positions, which may reduce incorporation efficiency .

Q. What cross-coupling reactions are feasible for modifying the 5-iodo substituent in this compound?

  • Methodological Answer: The 5-iodo group enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. Optimize conditions using Pd(PPh3)4 catalyst, Na2CO3 base, and DMF/H2O solvent at 80–100°C. Post-reaction, purify via silica gel chromatography (eluent: CH2Cl2/MeOH). This method diversifies the C5 position for SAR studies, yielding analogues with enhanced bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.